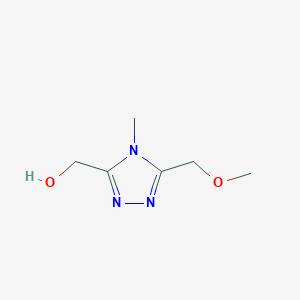
2-Dimethylphosphoryloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylphosphoryloxirane is a chemical compound with the molecular formula C4H9O2P and a molecular weight of 120.09 . It is a versatile compound with a wide range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of a compound like 2-Dimethylphosphoryloxirane can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical bonds .Chemical Reactions Analysis
The chemical reactions involving 2-Dimethylphosphoryloxirane would depend on its chemical structure and the conditions under which the reactions are carried out. Common types of reactions for similar compounds include acid-base reactions, redox reactions, and various types of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Dimethylphosphoryloxirane can be analyzed using various techniques. These properties include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Large-Scale Preparation and Stability
- Practical Large-Scale Preparation : A study by Mikula et al. (2013) developed an improved procedure for the large-scale preparation of dimethyldioxirane (DMDO), focusing on optimization and stability for long-term use. This advancement is significant for both research laboratories and suppliers in the research and fine chemicals market (Mikula et al., 2013).
Oxidation Applications
- DMDO-mediated Benzylidene Acetal Oxidation : Mycock et al. (2008) demonstrated that DMDO can effectively oxidize benzylidene acetals derived from diols, showing a broad tolerance for functional groups and producing high yields with minimal waste (Mycock et al., 2008).
- Bipyridine-N-Oxides Synthesis : McKay et al. (2009) utilized dimethyldioxirane (DMD) for the synthesis of heterocyclic aromatic N-oxides, providing a safer and more efficient method for oxidizing electron-deficient heterocycles (McKay et al., 2009).
Biological and Environmental Applications
- Biological Agent Inactivation : Wallace et al. (2005) explored the use of in situ-generated DMDO for deactivating various biological warfare agent simulants. They found DMDO to be superior in effectiveness compared to other decontaminants like DS2 and bleach (Wallace et al., 2005).
Mechanism of Action
The mechanism of action of a chemical compound refers to how it interacts with other molecules. This could involve binding to specific sites on a molecule, catalyzing a chemical reaction, or altering the physical properties of a substance. Unfortunately, specific information on the mechanism of action of 2-Dimethylphosphoryloxirane was not found .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-dimethylphosphoryloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O2P/c1-7(2,5)4-3-6-4/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTLZHCTLQCWOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)
![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)

![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)
![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)

![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)


